1-{4-ACETYL-1-[4-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BUTYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}ETHAN-1-ONE
Overview
Description
1-{4-ACETYL-1-[4-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BUTYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}ETHAN-1-ONE is a complex organic compound characterized by its unique structure comprising multiple acetyl and dimethyl groups attached to a pyrrole backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-ACETYL-1-[4-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BUTYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt condensation reaction, where 3,5-diacetyl-2,6-dimethylpyridine reacts with salicylic aldehyde in the presence of an acid . This reaction leads to the formation of intermediate compounds, which are further processed to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-{4-ACETYL-1-[4-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BUTYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acetyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-{4-ACETYL-1-[4-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BUTYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-ACETYL-1-[4-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BUTYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, its pyrrole structure allows it to interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone
- N-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide
Uniqueness
1-{4-ACETYL-1-[4-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BUTYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}ETHAN-1-ONE is unique due to its specific arrangement of acetyl and dimethyl groups on the pyrrole backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-acetyl-1-[4-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-13-21(17(5)27)22(18(6)28)14(2)25(13)11-9-10-12-26-15(3)23(19(7)29)24(16(26)4)20(8)30/h9-12H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTMEQQSBLMAHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CCCCN2C(=C(C(=C2C)C(=O)C)C(=O)C)C)C)C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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